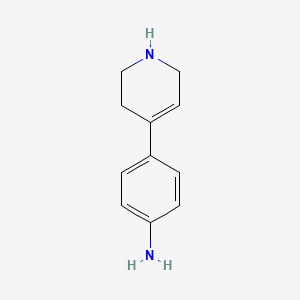
4-(1,2,3,6-Tetrahydropyridin-4-yl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1,2,3,6-Tetrahydropyridin-4-yl)aniline is an organic compound that features a tetrahydropyridine ring attached to an aniline group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,2,3,6-Tetrahydropyridin-4-yl)aniline typically involves the reaction of 4-chloroaniline with 1,2,3,6-tetrahydropyridine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The mixture is heated to reflux for several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and advanced purification techniques such as crystallization and chromatography can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
4-(1,2,3,6-Tetrahydropyridin-4-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the aniline group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as nitric acid for nitration and bromine for bromination are employed.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
科学的研究の応用
4-(1,2,3,6-Tetrahydropyridin-4-yl)aniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential use as a drug candidate.
Industry: Utilized in the development of advanced materials and polymers.
作用機序
The mechanism of action of 4-(1,2,3,6-Tetrahydropyridin-4-yl)aniline involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act on enzymes or receptors, modulating their activity. The pathways involved can include inhibition or activation of enzymatic processes, binding to receptor sites, or altering cellular signaling pathways.
類似化合物との比較
Similar Compounds
2-methyl-6-nitro-4-(1,2,3,6-tetrahydropyridin-4-yl)aniline: Similar structure but with additional methyl and nitro groups.
1-methyl-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester: Contains a boronic acid ester group instead of an aniline group.
1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine: A related compound with a phenyl group.
Uniqueness
4-(1,2,3,6-Tetrahydropyridin-4-yl)aniline is unique due to its specific combination of a tetrahydropyridine ring and an aniline group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C11H14N2 |
|---|---|
分子量 |
174.24 g/mol |
IUPAC名 |
4-(1,2,3,6-tetrahydropyridin-4-yl)aniline |
InChI |
InChI=1S/C11H14N2/c12-11-3-1-9(2-4-11)10-5-7-13-8-6-10/h1-5,13H,6-8,12H2 |
InChIキー |
VWNNNRUHROTFTR-UHFFFAOYSA-N |
正規SMILES |
C1CNCC=C1C2=CC=C(C=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(2,4-Dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-methyl-2-(methylamino)propanoic acid](/img/structure/B15325620.png)
![2-[5-Chloro-2-(trifluoromethyl)-1,3-thiazol-4-yl]-2,2-difluoroaceticacid](/img/structure/B15325622.png)


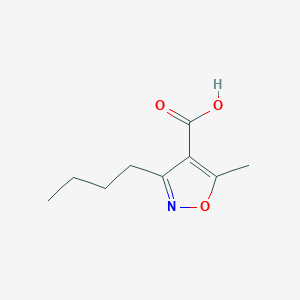
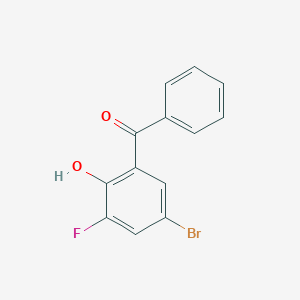

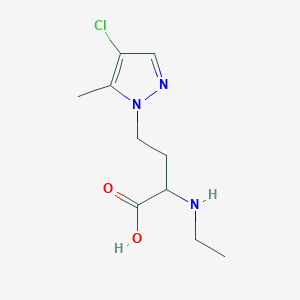
![(1-Propyl-1H-benzo[d]imidazol-2-yl)methanesulfonyl fluoride](/img/structure/B15325685.png)

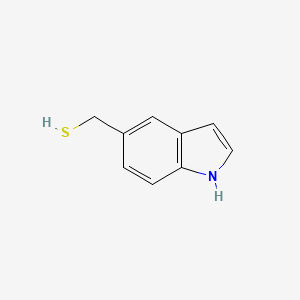

![(2S)-2-[(3-ethylphenyl)methyl]pyrrolidine](/img/structure/B15325708.png)
